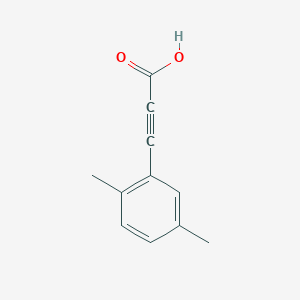
(2,5-Dimethyl-phenyl)-propynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a propynoic acid group attached to a 2,5-dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-phenyl)-propynoic acid typically involves the use of 2,5-dimethylphenylacetylene as a starting material. One common method involves the reaction of 2,5-dimethylphenylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high-pressure conditions to form the desired propynoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2,5-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynoic acid group into an alcohol or alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzophenone.
Reduction: Formation of 2,5-dimethylphenylpropanol or 2,5-dimethylphenylpropane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
(2,5-Dimethyl-phenyl)-propynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,5-Dimethyl-phenyl)-propynoic acid involves its interaction with various molecular targets and pathways The propynoic acid group can act as an electrophile, participating in nucleophilic addition reactions
類似化合物との比較
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 2,5-Dimethylphenylboronic acid
- 2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
(2,5-Dimethyl-phenyl)-propynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct reactivity compared to other similar compounds
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13) |
InChIキー |
WEMPLIRRLHQYPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


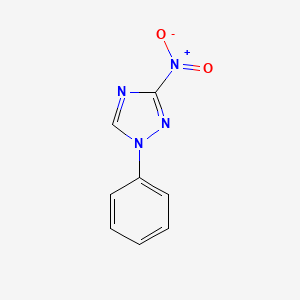
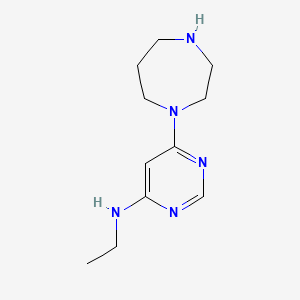
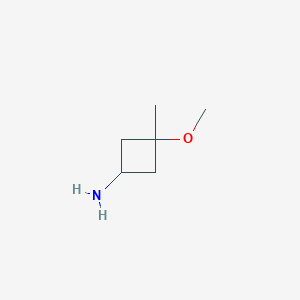
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
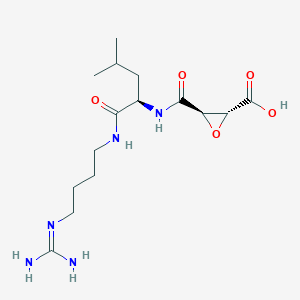
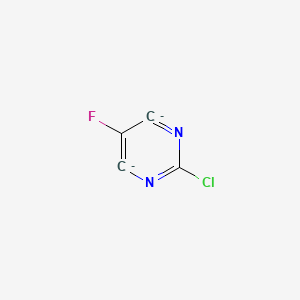
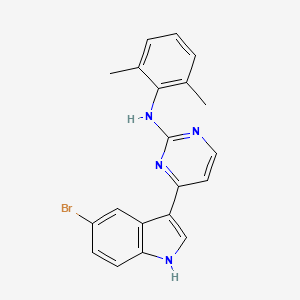
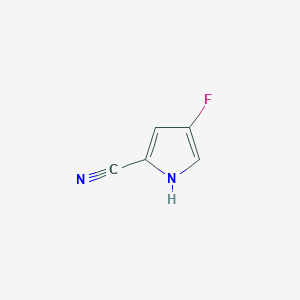
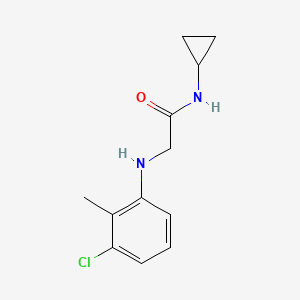
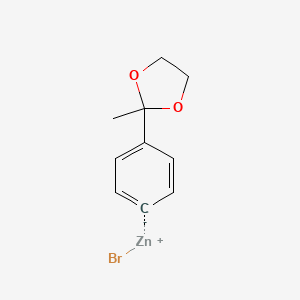
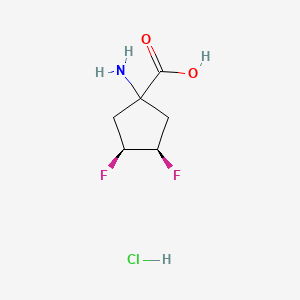
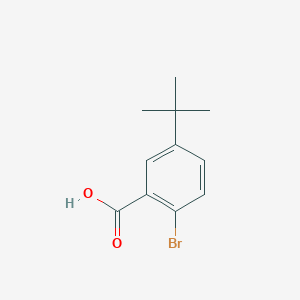
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
